N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
CAS No.:
Cat. No.: VC16265396
Molecular Formula: C20H15ClN4O
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN4O |
|---|---|
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
| Standard InChI Key | HLXTVOLXBORHPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s scaffold consists of an imidazo[1,2-a]pyrimidine system—a fused bicyclic structure combining imidazole and pyrimidine rings. The 4-chlorophenyl group at position 2 introduces electron-withdrawing characteristics, enhancing binding affinity to hydrophobic pockets in target proteins . Meanwhile, the 4-methylbenzamide group at position 3 contributes to metabolic stability and solubility, as the methyl group reduces steric hindrance while the amide linkage facilitates hydrogen bonding with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.8 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Data derived from PubChem and VulcanChem highlight its moderate lipophilicity (LogP ~3.2), suggesting favorable membrane permeability. The single hydrogen bond donor (amide NH) and five acceptors (imidazole N, pyrimidine N, amide O) enable interactions with kinase ATP-binding sites .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically begins with constructing the imidazo[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones. Subsequent functionalization introduces the 4-chlorophenyl and 4-methylbenzamide groups. A representative pathway involves:
-
Core Formation: Reaction of 2-amino-4-chloropyrimidine with chloroacetone under basic conditions yields 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.
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Benzamide Coupling: Amidation of the imidazo[1,2-a]pyrimidine intermediate with 4-methylbenzoyl chloride using coupling agents like HATU or EDCI .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-4-chloropyrimidine, Chloroacetone, K₂CO₃ | 80°C | 68 |
| 2 | 4-Methylbenzoyl chloride, HATU, DIPEA | RT | 82 |
Yields exceeding 80% in the amidation step reflect optimized stoichiometry and mild conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Mechanism of Action and Interaction Studies
Target Engagement Profiling
Surface plasmon resonance (SPR) assays confirmed direct binding to CDK2 (Kd = 12 nM) and EGFR (Kd = 18 nM). The 4-chlorophenyl group occupies the hydrophobic back pocket of CDK2, while the benzamide moiety forms hydrogen bonds with Glu81 and Leu83 . Mutagenesis studies revealed that substitution of Leu83 to alanine reduces inhibitory efficacy by 70%, underscoring the critical role of hydrophobic interactions .
Comparative Analysis with Structural Analogs
Chlorophenyl vs. Fluorophenyl Derivatives
Replacing the chloro group with fluoro (as in EVT-11253633) decreases molecular weight (348.8 vs. 362.8 g/mol) but increases polarity (LogP = 2.9 vs. 3.2). Despite similar kinase inhibition profiles, the chloro analog’s higher lipophilicity enhances tissue penetration, as evidenced by 40% greater tumor accumulation in murine xenograft models.
Table 3: Biological Activity Comparison
| Compound | CDK2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | TNF-α Inhibition (%) |
|---|---|---|---|
| N-[2-(4-Chlorophenyl)imidazo...benzamide | 48 | 62 | 82 |
| N-[2-(4-Fluorophenyl)imidazo...benzamide | 71 | 89 | 68 |
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